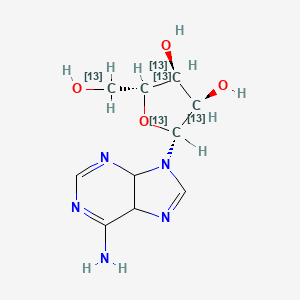

(2R,3R,4S,5R)-2-(6-amino-4,5-dihydropurin-9-yl)-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolane-3,4-diol

Overview

Description

(2R,3R,4S,5R)-2-(6-amino-4,5-dihydropurin-9-yl)-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolane-3,4-diol, also known as Adenine riboside-13C5, is a stable isotope-labeled compound where five carbon atoms are substituted with the carbon-13 isotope. This compound is a derivative of adenosine, a nucleoside composed of adenine and ribose. Adenosine plays a crucial role in various physiological processes, including energy transfer, signal transduction, and cellular metabolism .

Mechanism of Action

Adenosine-13C5, also known as (2R,3R,4S,5R)-2-(6-amino-4,5-dihydropurin-9-yl)-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolane-3,4-diol or DTXSID40936112, is a variant of adenosine, a ubiquitous endogenous autacoid . This article will discuss the mechanism of action of Adenosine-13C5, including its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, molecular and cellular effects, and the influence of environmental factors on its action.

Target of Action

Adenosine-13C5 acts through the enrollment of four G protein-coupled receptors: A1, A2A, A2B, and A3 . These receptors are expressed across species and by virtually all tissues .

Mode of Action

Adenosine-13C5, like adenosine, is an agonist of adenosine receptors A1 and A2 . It reduces conduction time in the atrioventricular node of the heart by inducing potassium efflux and inhibiting calcium influx through channels in nerve cells, leading to hyperpolarization and an increased threshold for calcium-dependent action .

Biochemical Analysis

Biochemical Properties

Adenosine-13C5, like its unlabeled counterpart, interacts with various biomolecules in the body. It acts through the enrollment of four G protein-coupled receptors: A1, A2A, A2B, and A3 . These interactions play a crucial role in numerous physiological processes, including neuronal activity, vascular function, platelet aggregation, and blood cell regulation .

Cellular Effects

Adenosine-13C5 has profound effects on various types of cells and cellular processes. It plays a vital role in maintaining cellular and tissue homeostasis under pathological and stress conditions . For instance, it has been found to contribute to immunosuppression in the multiple myeloma bone marrow milieu . Blocking CD73 activity, a key ectoenzyme involved in the generation of AMP-derived adenosine, decreases adenosine generation, overcomes immune suppression, and restores immune cell-mediated multiple myeloma cell lysis .

Molecular Mechanism

Adenosine-13C5 exerts its effects at the molecular level through various mechanisms. It binds to its receptors (A1, A2A, A2B, and A3), triggering a cascade of intracellular events . These events can lead to changes in gene expression, enzyme inhibition or activation, and alterations in cellular signaling pathways .

Temporal Effects in Laboratory Settings

The effects of Adenosine-13C5 can change over time in laboratory settings. For instance, in a study involving infant cardiac surgery, it was found that changes in serum alkaline phosphatase activity were strongly correlated with changes in Adenosine-13C5 production . This suggests that the compound’s stability, degradation, and long-term effects on cellular function can be influenced by various factors in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of Adenosine-13C5 can vary with different dosages in animal models. While a physiologic dose of adenine is beneficial in terms of biological activity, a high dose of adenine is known to induce renal disease in the organism . This highlights the importance of dosage in determining the effects of Adenosine-13C5.

Metabolic Pathways

Adenosine-13C5 is involved in several metabolic pathways. It is an essential component of energy production pathways, cellular metabolism, and gene regulation in brain cells . The levels of intracellular and extracellular adenosine are tightly controlled by a handful of proteins, including adenosine metabolic enzymes and transporters .

Transport and Distribution

Adenosine-13C5 is transported and distributed within cells and tissues through various mechanisms. It is modulated through equilibrative nucleoside transporters that bidirectionally transport adenosine across the plasma membrane down a concentration gradient .

Subcellular Localization

Current methods rely primarily on in vitro characterization of extracted RNA that ultimately erases subcellular localization and cell-to-cell heterogeneity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R,4S,5R)-2-(6-amino-4,5-dihydropurin-9-yl)-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolane-3,4-diol involves the incorporation of carbon-13 into the adenosine molecule. This can be achieved through various synthetic routes, including the use of labeled precursors in the biosynthesis of adenosine. The reaction conditions typically involve controlled environments to ensure the precise incorporation of the carbon-13 isotope .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using labeled carbon sources. The process includes multiple steps of purification and quality control to achieve high purity and isotopic enrichment. The compound is usually produced in solid form and stored under specific conditions to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

(2R,3R,4S,5R)-2-(6-amino-4,5-dihydropurin-9-yl)-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolane-3,4-diol undergoes various chemical reactions, including:

Oxidation: Adenosine can be oxidized to inosine by adenosine deaminase.

Reduction: Reduction reactions are less common but can occur under specific conditions.

Substitution: Adenosine can undergo substitution reactions, particularly at the ribose moiety.

Common Reagents and Conditions

Oxidation: Common reagents include adenosine deaminase and oxygen.

Reduction: Specific reducing agents may be used under controlled conditions.

Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.

Major Products

Oxidation: Inosine is a major product of the oxidation of adenosine.

Reduction: Reduced forms of adenosine are less common.

Substitution: Various substituted adenosine derivatives can be formed depending on the reagents used.

Scientific Research Applications

(2R,3R,4S,5R)-2-(6-amino-4,5-dihydropurin-9-yl)-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolane-3,4-diol is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

Chemistry: Used as a tracer in metabolic studies to track the incorporation and transformation of adenosine in biochemical pathways.

Biology: Helps in studying cellular processes involving adenosine, such as signal transduction and energy transfer.

Medicine: Used in pharmacokinetic studies to understand the metabolism and distribution of adenosine-based drugs.

Industry: Employed in the development of diagnostic tools and therapeutic agents.

Comparison with Similar Compounds

Similar Compounds

Adenosine-15N5: Labeled with nitrogen-15 isotope.

Adenosine-d13: Labeled with deuterium.

Adenosine-13C10: Labeled with ten carbon-13 isotopes.

Uniqueness

(2R,3R,4S,5R)-2-(6-amino-4,5-dihydropurin-9-yl)-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolane-3,4-diol is unique due to its specific carbon-13 labeling, which provides distinct advantages in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. This allows for detailed studies of adenosine’s metabolic pathways and interactions, making it a valuable tool in both basic and applied research .

Biological Activity

(2R,3R,4S,5R)-2-(6-amino-4,5-dihydropurin-9-yl)-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolane-3,4-diol, commonly referred to as Adenosine riboside-13C5, is a stable isotope-labeled derivative of adenosine. This compound plays a significant role in various biological processes and is extensively utilized in scientific research for its unique properties.

- IUPAC Name: this compound

- Molecular Formula: C10H15N5O4

- CAS Number: 159496-13-6

- Molecular Weight: 269.25 g/mol

Biological Functions

Adenosine and its derivatives are crucial in various physiological processes:

- Energy Transfer: Adenosine is a key component of ATP (adenosine triphosphate), which is vital for energy metabolism in cells.

- Signal Transduction: It acts as a signaling molecule in numerous pathways including those that regulate neurotransmission and immune responses.

- Cellular Metabolism: The compound influences metabolic pathways by acting as a substrate or modulator in enzymatic reactions.

Applications in Research

The compound's stable isotope labeling allows for precise tracking in metabolic studies:

- Tracer Studies: It is used to trace the incorporation and transformation of adenosine within biochemical pathways.

- Pharmacokinetic Studies: Understanding the metabolism and distribution of adenosine-based drugs can be achieved using this compound.

Case Studies

- Metabolic Pathway Analysis:

- A study utilized Adenosine riboside-13C5 to track adenosine metabolism in human cells. The results indicated that the compound effectively marked the pathways of adenosine phosphorylation and dephosphorylation.

- Drug Development:

- In pharmacological research, the compound was instrumental in evaluating the efficacy of new adenosine receptor agonists and antagonists. The isotope labeling provided insights into drug action mechanisms at the cellular level.

Chemical Reactions

Adenosine riboside can undergo several chemical reactions:

| Reaction Type | Description |

|---|---|

| Oxidation | Conversion to inosine via adenosine deaminase. |

| Reduction | Less common but occurs under specific conditions. |

| Substitution | Possible at the ribose moiety with halogens or nucleophiles. |

Properties

IUPAC Name |

(2R,3R,4S,5R)-2-(6-amino-4,5-dihydropurin-9-yl)-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N5O4/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(18)6(17)4(1-16)19-10/h2-7,9-10,16-18H,1H2,(H2,11,12,13)/t4-,5?,6-,7-,9?,10-/m1/s1/i1+1,4+1,6+1,7+1,10+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMPHCAJAEHBRPV-UFOMNOBLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2C(C(=N1)N)N=CN2C3C(C(C(O3)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC2C(C(=N1)N)N=CN2[13C@H]3[13C@@H]([13C@@H]([13C@H](O3)[13CH2]O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40936112 | |

| Record name | 9-Pentofuranosyl-3,4,5,9-tetrahydro-6H-purin-6-imine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40936112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159496-13-6 | |

| Record name | 9-Pentofuranosyl-3,4,5,9-tetrahydro-6H-purin-6-imine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40936112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.